molecular formula C11H11NO4 B8415984 3-Hydroxy-5-(2-oxopyrrolidin-1-yl)benzoic acid

3-Hydroxy-5-(2-oxopyrrolidin-1-yl)benzoic acid

Cat. No. B8415984
M. Wt: 221.21 g/mol
InChI Key: MVXKCCDTPIMICW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-5-(2-oxopyrrolidin-1-yl)benzoic acid is a useful research compound. Its molecular formula is C11H11NO4 and its molecular weight is 221.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Hydroxy-5-(2-oxopyrrolidin-1-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy-5-(2-oxopyrrolidin-1-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

3-hydroxy-5-(2-oxopyrrolidin-1-yl)benzoic acid

InChI

InChI=1S/C11H11NO4/c13-9-5-7(11(15)16)4-8(6-9)12-3-1-2-10(12)14/h4-6,13H,1-3H2,(H,15,16)

InChI Key

MVXKCCDTPIMICW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC(=CC(=C2)C(=O)O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3-amino-5-(2-oxo-pyrrolidin-1-yl)-benzoic acid (D6) (280 mg, 1.25 mmol, 1 equiv) in a mixture of 2N aqueous HCl solution (2.5 ml) and MeOH (5 ml) at 0° C. was added NaN3 (190 mg, 2.75 mmol, 2.2 equiv) portionwise over 20 min. H2O (5 ml) was added and the resulting mixture was heated at 90° C. for 1 h then cooled to room temperature and diluted with AcOEt. The two layers were separated and the aqueous phase was extracted twice with AcOEt (20 ml). The combined organic layers were washed with brine (20 ml), dried over MgSO4 and concentrated in vacuo to give a crude product which was triturated with Et2O/MeOH to give 3-hydroxy-5-(2-oxo-pyrrolidin-1-yl)-benzoic acid (D36) (110 mg, 40%) as a light tan solid.
Quantity
280 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
190 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

This amine (1.10 g, 5.0 mmol) in 2N HCl (10 ml) and methanol (approx 15 ml, to aid solubility) was cooled in an ice bath and treated portionwise with sodium nitrite (0.76 g, 11.0 mmol) at such a rate to keep the temperature below 5° C. After completion of the addition, water (20 ml) was added and the mixture was heated at approx 90° C. for 1 hr. After cooling the product was extracted into ethyl acetate and the combined extracts were washed with brine and then dried over sodium sulfate and evaporated to give the title compound, 0.93 g.
Name
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To the solution of 1.33 g (6.0 mmol) 3-amino-5-(2-oxo-pyrrolidin-1-yl)-benzoic acid in 15 ml water and 0.75 ml (13.3 mmol, 2.2 eq) concentrated sulfuric at 0° C. are added 0.56 g (8.2 mmol, 1.35 eq) sodium nitrit. After addition of 10 ml water the reaction is heated to 90° C. After cooling to rt the reaction is extracted with EtOAc, the organic layer is dried over sodium sulfate and the solvent is evaporated at reduced pressure to give the product.
Quantity
1.33 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.56 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

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